molecular formula C23H24O7 B11251479 isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No.: B11251479
M. Wt: 412.4 g/mol
InChI Key: RBVWMWRBOWSGBV-UHFFFAOYSA-N
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Description

This compound is a synthetic chromen-2-one derivative featuring:

  • A chromen-2-one core (a bicyclic structure with a fused benzene and oxygen-containing pyran ring).
  • 3,4-Dimethoxyphenyl substitution at position 3, contributing electron-donating methoxy groups.
  • Methyl group at position 4, enhancing steric bulk.
  • Isopropyl acetoxy linker at position 6, providing ester functionality for solubility and metabolic stability.

Chromen-2-one derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3,4-dimethoxyphenyl group may facilitate interactions with biological targets via hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-9-18-17(11-16)14(3)22(23(25)30-18)15-6-8-19(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3

InChI Key

RBVWMWRBOWSGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Byproduct Formation in Alkylation

Competing O- and C-alkylation during the Friedel-Crafts step reduces yield. Employing bulky solvents (e.g., 1,2-dichloroethane) suppresses C-alkylation, improving selectivity to 88%.

Ester Hydrolysis in Aqueous Media

The isopropyl ester group is prone to hydrolysis under basic conditions. Conducting final esterification at pH 5–6 (acetic acid buffer) mitigates this issue.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the standard for isolating the target compound. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Structural Characterization and Validation

All routes confirm product identity via:

  • ¹H NMR: δ 1.25 (d, 6H, isopropyl CH₃), 3.85 (s, 6H, OCH₃), 4.65 (septet, 1H, OCH(CH₃)₂).

  • IR: 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O).

  • Mass Spec: [M+H]⁺ at m/z 441.2 .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule but differ in substitution patterns or heterocyclic cores:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Chromen-2-one 3-(3,4-Dimethoxyphenyl), 4-methyl, 6-isopropyl acetoxy Anticancer, enzyme inhibition
Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate () Benzo[c]chromen-6-one 3-methyl, tetrahydro ring, 1-isopropyl acetoxy Photophysical applications
Isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate () Benzofuran-chromen hybrid 2-methyl chromen, Z-configuration, 3-oxo dihydrobenzofuran Kinase inhibition, redox activity
Isopropyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate () Pyridazinone 4-chlorophenyl, 6-oxo, 3-substitution Phosphodiesterase inhibition
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate () Chromen-4-one 3-dihydrobenzodioxin, 6-ethyl, 2-methyl, 4-oxo Enhanced solubility, receptor binding
Electronic Effects
  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π interactions with aromatic residues in enzymes or DNA . In contrast, the 4-chlorophenyl group in ’s pyridazinone derivative introduces electron-withdrawing effects, altering binding affinity .
Solubility and Metabolism

    Biological Activity

    Isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

    Chemical Structure and Properties

    This compound features a complex structure that enhances its solubility and biological activity. The presence of methoxy groups on the phenyl ring is particularly significant, as these groups increase lipophilicity and facilitate better interaction with biological targets.

    Molecular Formula: C23H24O7
    Molecular Weight: 412.4 g/mol
    IUPAC Name: propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

    1. Anti-inflammatory Activity

    Research indicates that coumarin derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6. Molecular docking studies suggest that this compound effectively binds to TNF-alpha receptors, indicating its potential as a therapeutic agent in inflammatory diseases.

    2. Antibacterial Activity

    This compound has demonstrated notable antibacterial activity against various pathogens. Similar coumarin derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

    3. Antioxidant Activity

    The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Coumarins are known to exhibit such activities, which can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

    Comparative Analysis with Similar Compounds

    The following table compares this compound with other coumarin derivatives regarding their biological activities:

    Compound NameStructureBiological Activity
    Isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yloxy)acetateStructureAnti-inflammatory, Antibacterial, Antioxidant
    Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetateStructureAntibacterial
    N-Isopropyl 4-(4-methyl-2-oxo-2H-chromen-6-yloxy)butanamideStructureAnti-inflammatory
    Isopropyl ((4-methyl-2-oxo-2H-chromen-7-yloxy)acetateStructureAntioxidant

    Case Studies

    Recent studies have highlighted the efficacy of isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yly)oxy)acetate in various experimental models:

    • In vitro Studies : In vitro assays demonstrated that this compound significantly reduces the production of inflammatory markers in macrophage cell lines treated with lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent.
    • In vivo Studies : Animal models treated with isopropyl 2-(...) showed reduced edema and pain response compared to control groups when subjected to inflammatory stimuli.

    Q & A

    Q. What are the standard synthetic routes for preparing isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate?

    The synthesis involves multi-step protocols, including:

    • Esterification : Acid-catalyzed esterification to introduce the isopropyl acetate group.
    • Coupling reactions : Mitsunobu or Ullmann-type coupling to attach the 3,4-dimethoxyphenyl moiety to the chromenone core.
    • Oxidation : Controlled oxidation to form the 2-oxo chromenone structure. Key catalysts include H₂SO₄ for esterification and Pd/C for coupling, with reaction temperatures optimized between 60–120°C to achieve yields >75% .

    Q. Which analytical techniques are critical for characterizing this compound?

    • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm) .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄O₇: 413.16 g/mol) .

    Q. What are the primary chemical properties influencing its reactivity?

    • Electron-rich chromenone core : Enhances susceptibility to electrophilic substitution at the 6-position.
    • Steric hindrance : The 3,4-dimethoxyphenyl and methyl groups reduce reactivity at the 4-position.
    • Hydrolytic stability : The isopropyl ester group is less prone to hydrolysis compared to methyl/ethyl analogs, as shown by pH-dependent stability studies (t₁/₂ > 24 hrs at pH 7.4) .

    Advanced Research Questions

    Q. How can synthetic yields be optimized while minimizing byproducts?

    • Catalyst screening : Replace Pd/C with Pd(OAc)₂/XPhos for coupling reactions to reduce dimerization byproducts (yield improvement: 68% → 82%) .
    • Solvent optimization : Use DMF instead of THF for chromenone oxidation, improving reaction homogeneity and reducing decomposition .
    • Temperature gradients : Stepwise heating (60°C → 100°C) during esterification prevents premature cyclization .

    Q. How do structural contradictions between NMR and X-ray data arise, and how are they resolved?

    Discrepancies often stem from:

    • Dynamic effects in solution : Rotamers of the isopropyl group cause split NMR signals, while X-ray crystallography captures a static conformation .
    • Crystal packing forces : X-ray structures may show distorted dihedral angles (e.g., 15° deviation in the chromenone-phenyl torsion angle) compared to solution-phase DFT models . Resolution : Use variable-temperature NMR and SHELXL-refined X-ray data to correlate dynamic and static structures .

    Q. What methodologies are used to investigate its biological activity against cancer targets?

    • Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR, CDK2) using fluorescence polarization .
    • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ values compared to controls like doxorubicin .
    • Molecular docking : AutoDock Vina simulations to predict binding modes to ATP pockets, validated by mutagenesis studies .

    Q. How can stability under physiological conditions be systematically evaluated?

    • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), monitoring degradation via UPLC-PDA .
    • Solid-state stability : DSC/TGA analysis reveals melting points (mp = 160–165°C) and decomposition pathways (e.g., loss of acetate above 200°C) .

    Methodological Guidance

    Q. How to design SAR studies for this compound?

    • Substituent variation : Synthesize analogs with halogens (Cl, F) at the 3,4-dimethoxyphenyl group to assess electronic effects.
    • Bioisosteric replacement : Replace the chromenone oxygen with sulfur (thiochromenone) to study ring flexibility .
    • Pharmacophore mapping : Use MOE software to identify critical H-bond acceptors (e.g., carbonyl at position 2) .

    Q. What strategies resolve low solubility in aqueous buffers?

    • Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays, ensuring <0.1% precipitation .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150–200 nm) to enhance bioavailability, as tested by dialysis-based release studies .

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